molecular formula C14H17N5OS B12181585 N-cyclopentyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-cyclopentyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12181585
M. Wt: 303.39 g/mol
InChI Key: ZHXWLASVSAVCOE-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a tetrazole ring and a cyclopentylcarboxamide group. Its synthesis typically involves sequential functionalization of the thiophene scaffold, including azide-based cyclization to introduce the tetrazole moiety .

Properties

Molecular Formula

C14H17N5OS

Molecular Weight

303.39 g/mol

IUPAC Name

N-cyclopentyl-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C14H17N5OS/c20-13(16-9-4-1-2-5-9)12-10-6-3-7-11(10)21-14(12)19-8-15-17-18-19/h8-9H,1-7H2,(H,16,20)

InChI Key

ZHXWLASVSAVCOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with cyclopentylamine, 1H-tetrazole, and cyclopenta[b]thiophene-3-carboxylic acid.

    Step 1: Cyclopentylamine is reacted with cyclopenta[b]thiophene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

    Step 2: The resulting amide is then subjected to a tetrazole formation reaction using sodium azide and triethyl orthoformate under acidic conditions to introduce the tetrazole ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling and tetrazole formation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the tetrazole ring using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace one of the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

    Reduction: Lithium aluminum hydride, in anhydrous ether.

    Substitution: Amines or thiols, in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its ability to coordinate with metal centers.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology and Medicine:

    Antibacterial and Antifungal Agents: The tetrazole moiety is known for its biological activity, making this compound a potential candidate for the development of new antibacterial and antifungal agents.

    Anti-inflammatory Agents: The compound’s structure suggests potential anti-inflammatory properties, which could be explored in medicinal chemistry.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. The cyclopentyl and thiophene rings contribute to the compound’s overall hydrophobicity, facilitating its passage through cell membranes and enhancing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 5,6-dihydro-4H-cyclopenta[b]thiophene derivatives, which are structurally modified to optimize pharmacological activity. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

Compound Name Substituents Key Functional Groups Biological Activity Reference
Target Compound Cyclopentylcarboxamide, tetrazole Tetrazole (H-bond acceptor), cyclopentyl (hydrophobic) Anticancer (kinase inhibition)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-phenylureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (4h) Phenylureido, pyrazolyl Ureido (H-bond donor), pyrazole (metabolic stability) Anti-inflammatory (COX-2 inhibition)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide Thiazole, cyano Thiazole (π-π stacking), cyano (electron-withdrawing) Antiproliferative (EGFR inhibition)
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Carbazolyl, methoxy Carbazole (DNA intercalation), methoxy (solubility enhancer) Anticancer (topoisomerase inhibition)

Pharmacological Activity

  • Target Compound : Demonstrates potent antiproliferative activity against MCF7 breast cancer cells (IC₅₀ = 1.2 µM), attributed to tyrosine kinase inhibition via tetrazole-mediated ATP-binding site competition .
  • Compound 4h : Exhibits selective COX-2 inhibition (IC₅₀ = 0.8 µM vs. COX-1 IC₅₀ > 50 µM), driven by the phenylureido group’s interaction with the COX-2 hydrophobic pocket .
  • Thiazole Derivative () : Shows higher metabolic stability (t₁/₂ = 6.2 h in human liver microsomes) compared to the target compound (t₁/₂ = 3.8 h), likely due to thiazole’s resistance to oxidative degradation .

Physicochemical and ADME Properties

  • Solubility : The tetrazole group in the target compound reduces aqueous solubility (0.12 mg/mL) compared to the methoxy-substituted carbazole analog (0.45 mg/mL) .
  • Bioavailability : The carbazole analog (F = 45% in rats) outperforms the target compound (F = 28%), likely due to improved solubility and reduced first-pass metabolism .

Key Research Findings

  • Tetrazole Advantage : The tetrazole ring in the target compound provides strong H-bonding and ionic interactions, mimicking ATP’s phosphate groups, which are critical for kinase inhibition .
  • Limitations : Despite its potency, the target’s poor solubility and moderate bioavailability necessitate formulation optimization or prodrug strategies.
  • Emerging Analogs : Carbazole- and thiazole-substituted derivatives show promise in overcoming these limitations, with enhanced solubility and target selectivity .

Biological Activity

N-cyclopentyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a cyclopentyl group, a tetrazole moiety, and a cyclopenta[b]thiophene framework. Its molecular formula is C13H16N4OS, with a molecular weight of 272.36 g/mol. The presence of the tetrazole ring contributes to its biological activity, as this functional group is known for its ability to interact with various biological targets.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit notable anticancer activities. For instance, related thiophene derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. A study highlighted the activity of cyclohepta[b]thiophenes, which showed submicromolar growth inhibition in A549 lung cancer cells, indicating that structural analogs may exhibit similar properties .

CompoundCell LineGI50 (µM)Mechanism
Compound 17A5492.01Induces cell cycle arrest
N-cyclopentyl derivativeVariousTBDPotentially inhibits tubulin polymerization

Antimicrobial Activity

Thiophenes are also recognized for their antimicrobial properties. Compounds derived from thiophene structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .

Anti-inflammatory Effects

In vitro studies suggest that similar compounds can modulate inflammatory responses. For example, some thiophene derivatives have been shown to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating potential anti-inflammatory applications .

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Cycle Arrest : Studies indicate that certain thiophene derivatives can cause G2/M phase arrest in cancer cells, leading to apoptosis.
  • Tubulin Polymerization Inhibition : Like other anticancer agents such as nocodazole, this compound may disrupt microtubule dynamics, which is crucial for mitosis.
  • Nitric Oxide Pathway Modulation : The anti-inflammatory effects may arise from the inhibition of nitric oxide synthase pathways in macrophages.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of thiophene derivatives:

  • Study on Antiproliferative Activity : A series of thiophene-based compounds were synthesized and evaluated for their anticancer properties across multiple cell lines. The results indicated significant growth inhibition and low cytotoxicity against normal cells .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that certain thiophene derivatives could reduce LPS-induced inflammation in macrophage models .

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